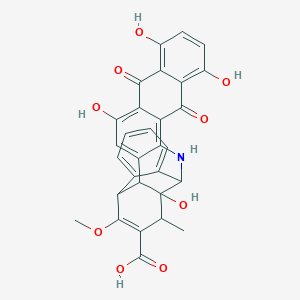
S-(6-Purinyl)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(6-Purinyl)glutathione, commonly referred to as SPG, is a naturally occurring compound that has gained significant attention in the scientific community due to its potential therapeutic properties. SPG is a derivative of glutathione, a tripeptide composed of cysteine, glutamate, and glycine, which is involved in various physiological processes.
Mecanismo De Acción
The mechanism of action of SPG is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. SPG has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. Additionally, SPG has been shown to inhibit the MAPK pathway, which is involved in the regulation of inflammation. Furthermore, SPG has been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell survival and growth.
Biochemical and Physiological Effects:
SPG has various biochemical and physiological effects, including its antioxidant, anti-inflammatory, and neuroprotective effects. SPG has been shown to increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress-induced damage. Additionally, SPG has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha and interleukin-6, which reduce inflammation. Furthermore, SPG has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SPG has various advantages and limitations for lab experiments. One advantage is that SPG is a naturally occurring compound, which reduces the risk of toxicity and adverse effects. Additionally, SPG is stable and can be easily synthesized using various methods. One limitation is that SPG is not readily available, which can limit its use in lab experiments. Additionally, the mechanism of action of SPG is not fully understood, which can limit its potential therapeutic applications.
Direcciones Futuras
There are various future directions for the research of SPG. One direction is to further investigate the mechanism of action of SPG, which can provide insights into its potential therapeutic properties. Additionally, future research can focus on the development of novel synthesis methods for SPG, which can increase its availability and reduce its cost. Furthermore, future research can focus on the evaluation of the safety and efficacy of SPG in various disease models, which can provide insights into its potential therapeutic applications.
Métodos De Síntesis
SPG can be synthesized using various methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of purine nucleoside phosphorylase (PNP) and γ-glutamyl transpeptidase (GGT), which catalyze the conversion of purine nucleosides and glutathione into SPG. Chemical synthesis involves the use of various reagents, such as 6-chloropurine and glutathione, to produce SPG.
Aplicaciones Científicas De Investigación
SPG has been extensively studied for its potential therapeutic properties, including its antioxidant, anti-inflammatory, and neuroprotective effects. SPG has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, hepatocytes, and endothelial cells. Additionally, SPG has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, SPG has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by modulating various signaling pathways.
Propiedades
Número CAS |
136040-02-3 |
|---|---|
Nombre del producto |
S-(6-Purinyl)glutathione |
Fórmula molecular |
C30H40ClN9O6 |
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-2-amino-3-(7H-purin-6-ylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19N7O6S/c16-7(15(27)28)1-2-9(23)22(3-10(24)25)14(26)8(17)4-29-13-11-12(19-5-18-11)20-6-21-13/h5-8H,1-4,16-17H2,(H,24,25)(H,27,28)(H,18,19,20,21)/t7-,8-/m0/s1 |
Clave InChI |
FFQGDEVBDCNBBY-YUMQZZPRSA-N |
SMILES isomérico |
C1=NC2=C(N1)C(=NC=N2)SC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N |
SMILES canónico |
C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N |
Sinónimos |
S-(6-purinyl)glutathione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)
![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)

![4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine](/img/structure/B236570.png)




![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)